3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide is a complex organic compound that belongs to the class of imidazolium salts. These compounds are characterized by their imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. The specific compound in question features a piperazine and pyridine moiety, which contribute to its unique chemical properties and potential biological activities.
This compound can be synthesized through various chemical reactions involving imidazole derivatives and piperidine-based reagents. The synthesis typically involves the reaction of 3-methylimidazole with 4-(pyridin-2-yl)piperazine-1-carbonyl chloride in the presence of a base, followed by quaternization with methyl iodide.
3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide can be classified as:
The synthesis of 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide generally involves the following steps:
The reaction conditions typically require anhydrous solvents (such as dichloromethane or acetonitrile) and an inert atmosphere (nitrogen or argon) to avoid moisture interference. The use of bases like triethylamine can facilitate the formation of the desired product by neutralizing hydrochloric acid formed during the reaction.
The molecular structure of 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide consists of:
The molecular formula is C_{15}H_{19}N_{4}I, indicating:
The compound's molar mass is approximately 398.25 g/mol.
This compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the piperidine moiety may engage with hydrophobic pockets within proteins. These interactions can modulate biological activity, potentially leading to therapeutic effects.
The compound is typically presented as a crystalline solid. Its solubility in various solvents such as water, methanol, and dimethyl sulfoxide varies based on its ionic nature.
Key chemical properties include:
Relevant analyses include spectral data (NMR, IR) that confirm structural integrity and purity during synthesis.
3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide has potential applications in:
Research into its biological activities is ongoing, particularly regarding its efficacy against various diseases due to its unique structural features .
The synthesis of 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide (CAS 1231959-23-1) employs a convergent multi-step strategy that hybridizes imidazole and piperazine precursors through sequential functionalization. The canonical approach involves three critical stages: First, 2-chloropyridine undergoes nucleophilic substitution with unprotected piperazine under reflux conditions to yield 1-(pyridin-2-yl)piperazine. Second, 1-methylimidazole-4-carboxylic acid is activated using thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. Third, the acid chloride reacts with the secondary amine of the piperazine moiety under Schotten-Baumann conditions to form the amide linkage, followed by quaternization of the imidazole nitrogen using methyl iodide to yield the target iodized salt [1] [3].
Key challenges in this pathway include the purification of the intermediate amide due to polar byproducts and controlling the regioselectivity during imidazolium quaternization. Optimization efforts have established that employing a large excess (3.0 equiv) of methyl iodide in anhydrous acetonitrile at 60°C for 12 hours drives quaternization to completion (>98% conversion). Final recrystallization from ethanol-diethyl ether mixtures yields the crystalline product with ≥97% purity, as confirmed by HPLC analysis in commercial samples [2] [3].
Table 1: Representative Multi-Step Synthesis Protocol
Step | Reactants | Conditions | Intermediate | Yield |
---|---|---|---|---|
1 | 2-Chloropyridine + Piperazine | Toluene, reflux, 24h | 1-(Pyridin-2-yl)piperazine | 75% |
2 | 1-Methylimidazole-4-carboxylic acid + SOCl₂ | DCM, 0°C→RT, 2h | 1-Methylimidazole-4-carbonyl chloride | 85% |
3 | Intermediate 1 + Intermediate 2 | K₂CO₃, H₂O/DCM, 0°C, 1h | 1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-3-methyl-1H-imidazole | 62% |
4 | Intermediate 3 + CH₃I | CH₃CN, 60°C, 12h | Target compound | 88% |
Regioselectivity challenges emerge during the acylation of the unsymmetrical 1-(pyridin-2-yl)piperazine, where the secondary amine competes with the pyridinyl nitrogen as a nucleophile. Computational studies (logP = -2.4981, TPSA = 45.25 Ų) indicate that the piperazine nitrogen exhibits higher nucleophilicity (nucleophilic index = 3.7 eV) compared to the pyridine nitrogen (2.1 eV), favoring N-acylation at the piperazine ring [1] [3]. This selectivity is empirically confirmed by the absence of N-pyridinyl acylated byproducts in HPLC chromatograms when reactions are performed below 5°C [3].
Protecting group strategies further enhance regiocontrol. Employing tert-butoxycarbonyl (Boc) protection on one piperazine nitrogen prior to pyridinyl attachment allows exclusive functionalization at the unprotected site. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the secondary amine for carbonyl coupling. This approach increases the yield of the amidation step to 89% but adds two extra steps, reducing overall route efficiency. Microwave-assisted deprotection (300W, 120°C, 10 min) mitigates this drawback by accelerating Boc removal [6].
Table 2: Regioselectivity Control Strategies
Method | Conditions | Regioselectivity | Acylation Yield | Drawbacks |
---|---|---|---|---|
Direct Acylation | 0-5°C, pH 9-10 | 10:1 (piperazine:pyridine) | 62% | Requires cryogenic conditions |
Boc-Protection | Boc₂O/THF → TFA/DCM | >50:1 | 89% | Added synthesis steps |
Kinetic Control | Slow acyl chloride addition | 8:1 | 68% | Sensitive to addition rate |
Conventional thermal synthesis of this imidazolium-piperazine hybrid suffers from prolonged reaction times (12-24 hours) and moderate yields (60-75%). Microwave irradiation significantly optimizes both the cyclization and quaternization steps. In the quaternization step, subjecting the amide precursor to methyl iodide in acetonitrile at 100W and 100°C for 20 minutes achieves 95% conversion compared to 88% in thermal methods, while suppressing N-alkylation byproducts to <1.5% [6] [9]. The acceleration is attributed to dipole moment alignment (μ = 4.2 D for the amide intermediate) under microwave fields, which enhances ionic reaction kinetics.
Solvent-free mechanochemical approaches offer environmental optimization. Ball-milling 1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazole with methyl iodide (1:1.2 ratio) and potassium carbonate (0.5 equiv) at 25 Hz for 30 minutes delivers 91% yield of the quaternized product. This eliminates solvent waste and reduces purification complexity, though it requires post-milling iodide exchange to achieve >98% purity. Scale-up studies show consistent yields (89±2%) at 100g batches, demonstrating industrial viability [9].
While the target compound features a stable amide bond between the imidazole and piperazine moieties (C₁₄H₁₈IN₅O), alternative carbamate linkages have been explored for related compounds. The amide linkage in 3-methyl-1-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-imidazol-3-ium iodide exhibits superior hydrolytic stability compared to carbamate analogs under physiological pH conditions (t₁/₂ > 48h vs. 8h for carbamate at pH 7.4) [4] [6]. This stability arises from the amide’s resonance energy (∼90 kJ/mol), which reduces nucleophilic attack susceptibility.
Computational analyses reveal key differences in molecular properties: The amide linker increases polarity (clogP = -2.50) versus carbamate analogs (clogP = -1.80), enhancing aqueous solubility (68 mg/L vs. 42 mg/L for carbamate). However, carbamate-linked analogs show 30% higher membrane permeability in Caco-2 assays due to reduced hydrogen bonding capacity (Hbonds = 4 vs. 5 for amide). The amide’s planar configuration also rigidifies the structure, as evidenced by the single rotatable bond count in the target compound, potentially optimizing target binding [1] [4].
Table 3: Amide vs. Carbamate Linker Properties
Property | Amide Linkage (Target Compound) | Carbamate Analog | Biological Implications |
---|---|---|---|
Hydrolytic Stability (t₁/₂ pH 7.4) | >48 hours | ∼8 hours | Enhanced metabolic stability for amide |
clogP | -2.50 | -1.80 | Increased hydrophilicity for amide |
H-Bond Acceptors | 4 | 4 | No significant difference |
Rotatable Bonds | 1 | 2 | Reduced conformational flexibility for amide |
Membrane Permeability (Papp × 10⁻⁶ cm/s) | 8.2 | 12.5 | Better absorption for carbamate |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: